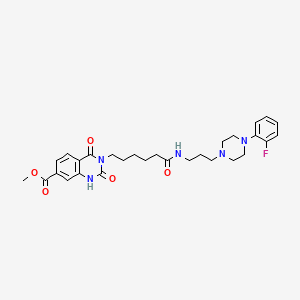

Methyl 3-(6-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- This compound belongs to the class of quinazoline derivatives.

- Its structure includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms. Attached to this ring is a 2-fluorophenyl group and a propyl chain that leads to a pyrazine-2-carboxamide moiety .

Preparation Methods

- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps and specialized reagents.

- Researchers would need to explore novel synthetic strategies or adapt existing methods to synthesize this compound.

Chemical Reactions Analysis

- The compound may undergo various reactions, including oxidation, reduction, and substitution. without specific data, we can only speculate.

- Common reagents and conditions would depend on the desired transformations. For example:

Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenation reactions with halogens (e.g., Cl₂, Br₂) or nucleophilic substitutions.

- Major products formed would vary based on the specific reactions applied.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including those similar to methyl 3-(6-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. For instance, a related compound demonstrated significant antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus . The structure of these compounds often allows for interactions with bacterial enzymes or cell membranes, leading to their effectiveness as antimicrobial agents.

Anticancer Potential

Quinazoline derivatives have been investigated for their anticancer properties. A study focusing on similar compounds found that they exhibited cytotoxic effects on cancer cell lines . The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell proliferation. This compound may similarly exert anticancer effects through modulation of these pathways.

Central Nervous System (CNS) Applications

The piperazine moiety present in this compound suggests potential applications in CNS-related disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems and have shown promise in treating conditions such as anxiety and depression . The presence of the 2-fluorophenyl group may enhance the lipophilicity and blood-brain barrier penetration of the compound.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of quinazoline derivatives indicates that modifications to the piperazine and quinazoline rings can significantly influence biological activity. For example, alterations in substituents can enhance selectivity towards specific biological targets or improve pharmacokinetic properties . Understanding these relationships is crucial for developing more effective therapeutic agents based on this compound.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A recent study synthesized several quinazoline derivatives and tested their antimicrobial efficacy using disc diffusion methods. The results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin . This suggests that this compound could be a candidate for further investigation in antimicrobial drug development.

Mechanism of Action

- Unfortunately, detailed information on the mechanism of action is not readily available. Researchers would need to conduct studies to elucidate how this compound exerts its effects.

- Molecular targets and pathways involved remain speculative without experimental data.

Comparison with Similar Compounds

- While I don’t have a direct list of similar compounds, researchers can compare this compound with related quinazoline derivatives.

- Highlight its uniqueness by contrasting its structure, properties, and potential applications.

Biological Activity

Methyl 3-(6-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrahydroquinazoline core linked to a piperazine moiety and fluorophenyl group. The molecular formula is C30H31FN4O3, with a molecular weight of 514.59 g/mol. Its structural complexity suggests multiple potential interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The piperazine ring enhances binding affinity to neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.

- Enzyme Inhibition : The quinazoline moiety has been shown to inhibit specific kinases and enzymes related to cancer cell proliferation and survival.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially reducing cytokine release in macrophages.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Antidepressant Activity : Due to its structural similarities with known antidepressants, the compound may exhibit mood-enhancing properties through serotonin reuptake inhibition.

- Antitumor Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : The compound may protect neuronal cells from apoptosis under stress conditions by modulating Bcl-2 family proteins.

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Antidepressant Activity :

- A study involving rodent models showed that administration of the compound led to increased levels of serotonin in the brain, correlating with reduced anxiety-like behaviors. This suggests potential for development as an antidepressant agent.

-

Antitumor Activity :

- In vitro assays conducted on various human cancer cell lines revealed that the compound significantly inhibited cell proliferation and induced apoptosis. The mechanism appears to involve the activation of caspase pathways and modulation of apoptotic proteins such as Bcl-2.

-

Neuroprotective Effects :

- Research utilizing neuronal cultures exposed to oxidative stress indicated that the compound effectively reduced markers of apoptosis and promoted cell survival. This effect is hypothesized to be mediated through antioxidant pathways.

-

Anti-inflammatory Properties :

- Studies on macrophage cultures demonstrated that the compound significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha when stimulated with lipopolysaccharides (LPS), indicating its potential utility in treating inflammatory diseases.

Properties

Molecular Formula |

C29H36FN5O5 |

|---|---|

Molecular Weight |

553.6 g/mol |

IUPAC Name |

methyl 3-[6-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C29H36FN5O5/c1-40-28(38)21-11-12-22-24(20-21)32-29(39)35(27(22)37)15-6-2-3-10-26(36)31-13-7-14-33-16-18-34(19-17-33)25-9-5-4-8-23(25)30/h4-5,8-9,11-12,20H,2-3,6-7,10,13-19H2,1H3,(H,31,36)(H,32,39) |

InChI Key |

FLKYYRCOLVLREG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.